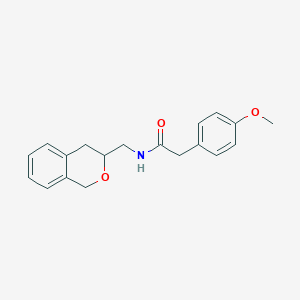
N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₉NO₃
- Molecular Weight : 299.35 g/mol
- IUPAC Name : this compound
The presence of the isochroman moiety and the methoxyphenyl group contributes to its biological activities.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related phenoxy-N-arylacetamides demonstrate activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.19 µg/mL | Berest et al., 2011 |
| Escherichia coli | 0.39 µg/mL | Patel et al., 2013 |
| Candida albicans | 16–64 µg/mL | Rani et al., 2014 |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
- Key Findings :
- Inhibition of TNF-alpha and IL-6 production in macrophages.
- Reduction of nitric oxide (NO) levels in activated macrophages.
These findings align with the established anti-inflammatory properties of similar compounds containing the phenoxy-N-arylacetamide scaffold .
3. Analgesic Activity
The analgesic effects of this compound have been evaluated using animal models. The results indicate a significant reduction in pain responses compared to control groups.
| Model | Pain Measurement Method | Effectiveness |
|---|---|---|
| Hot plate test | Latency to respond (seconds) | Increased response time |
| Formalin test | Pain score reduction | Significant decrease |
These results suggest that this compound may be a promising candidate for pain management therapies .
4. Anticancer Activity
Preliminary studies have indicated that the compound exhibits anticancer properties against various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | Rani et al., 2014 |
| MCF-7 (breast cancer) | 20 | Berest et al., 2011 |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its efficacy and mechanisms of action .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- A study demonstrated the synthesis of related phenoxy-N-arylacetamides and their subsequent biological evaluation, revealing promising antimicrobial and anticancer activities.
- Another investigation assessed the anti-inflammatory effects in vivo, confirming the reduction of edema in animal models treated with the compound.
特性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-8-6-14(7-9-17)10-19(21)20-12-18-11-15-4-2-3-5-16(15)13-23-18/h2-9,18H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQYUCQAIFKKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














